3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 3-position and an amine group at the 6-position, stabilized as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or α-keto acid to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolones.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized forms back to the tetrahydroisoquinoline.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolones, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, inhibition of monoamine oxidase (MAO), and scavenging of free radicals . These actions contribute to its neuroprotective and potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to interact with dopamine receptors.
N-Methyl-tetrahydroisoquinoline: Exhibits unique neuroprotective and neurorestorative actions.
Higenamine: A tetrahydroisoquinoline derivative with significant biological activities.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-aminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 3-position and an amine group at the 6-position makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-4-9-5-10(11)3-2-8(9)6-12-7;;/h2-3,5,7,12H,4,6,11H2,1H3;2*1H |
InChI Key |
CKSLNCJOYILOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
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